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Cat. No.: B15606104 Get Quote

Introduction

G-1 is a selective, non-steroidal agonist for the G Protein-Coupled Estrogen Receptor (GPER),

a receptor that mediates rapid, non-genomic estrogenic effects.[1][2] Unlike classical nuclear

estrogen receptors (ERα and ERβ), GPER is often located in the plasma membrane and

endoplasmic reticulum.[2] The development of G-1 has provided researchers with a specific

pharmacological tool to investigate GPER-mediated signaling pathways, distinguishing them

from those activated by classical ERs.[3] In oncology research, G-1 is instrumental in

elucidating the role of GPER in cancer progression, cell fate, and its influence on the tumor

microenvironment (TME). Its application has revealed that GPER activation can have dual

effects, sometimes promoting and other times inhibiting tumor growth, depending on the cancer

type and cellular context.[4][5]

Mechanism of Action

G-1 binds to GPER with high affinity (Kd = 11 nM) and minimal binding to ERα/ERβ.[6] Upon

binding, G-1 initiates a cascade of intracellular signaling events. A key mechanism is the

transactivation of the Epidermal Growth Factor Receptor (EGFR).[2][6] This process involves

Gβγ-subunit-mediated release of intracellular calcium, activation of Src kinases, and matrix

metalloproteinase-dependent release of heparin-binding EGF (HB-EGF), which then activates

EGFR.[2] Activation of EGFR subsequently triggers downstream pathways, most notably the

Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/AKT)

pathways.[5][7][8] These pathways are critical regulators of cell proliferation, survival,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15606104?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6769846/
https://academic.oup.com/endo/article/153/7/2953/2423548
https://academic.oup.com/endo/article/153/7/2953/2423548
https://aacrjournals.org/clincancerres/article/19/19_Supplement/B82/197446/Abstract-B82-G-protein-coupled-estrogen-receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC11475807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6629442/
https://www.mdpi.com/2813-2564/3/2/12
https://academic.oup.com/endo/article/153/7/2953/2423548
https://www.mdpi.com/2813-2564/3/2/12
https://academic.oup.com/endo/article/153/7/2953/2423548
https://pmc.ncbi.nlm.nih.gov/articles/PMC6629442/
https://www.ajol.info/index.php/tjpr/article/download/222505/209934
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.638171/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


apoptosis, and migration.[5] In various cancer models, G-1-induced activation of these

pathways has been shown to lead to cell cycle arrest and apoptosis.[1][4][7]
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G-1 activated GPER signaling pathway.

Applications in Tumor Microenvironment Research
G-1 treatment is a versatile tool for investigating the direct effects on tumor cells and for

exploring the broader context of the tumor microenvironment.

Direct Anti-Tumor Effects: In many cancer cell lines, G-1 inhibits proliferation and induces

apoptosis.[1][7] This makes it useful for studying mechanisms of programmed cell death and

cell cycle regulation. For instance, G-1 can induce G2/M phase cell cycle arrest and

apoptosis by activating caspase-3 and -9.[1][4]

Modulation of Cell Migration and Invasion: GPER activation can influence the metastatic

potential of cancer cells. Studies have shown G-1 treatment can regulate migration and

invasion in cervical cancer cells.[4]
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Interaction with Other TME Components: While much research focuses on tumor cells,

GPER is also expressed in other cells within the TME, such as cancer-associated fibroblasts

(CAFs). GPER signaling in CAFs can promote the proliferation and migration of prostate

stromal cells, indicating a role for G-1 in studying tumor-stroma interactions.[5]

In Vivo Tumor Growth Inhibition: Xenograft models are frequently used to validate the anti-

tumor effects of G-1 observed in vitro. Treatment with G-1 has been shown to significantly

reduce tumor growth in various cancer models, including glioblastoma, prostate cancer, and

hepatocellular carcinoma.[5][8][9]

Quantitative Data Summary
The effects of G-1 can vary significantly depending on the cancer type, cell line, and G-1

concentration. The following tables summarize representative quantitative data from published

studies.

Table 1: In Vitro Effects of G-1 on Cancer Cell Lines
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Cell Line Cancer Type
G-1
Concentration

Effect Reference

MDA-MB-231 Breast Cancer 10 µM

Enhanced

apoptosis,

suppressed

proliferation

[7]

MCF-7 Breast Cancer
Micromolar

range

Induces G2/M

cell cycle arrest

and apoptosis

[1]

HeLa, SiHa, C-

33A
Cervical Cancer Not specified

Decreased cell

viability, caused

cell cycle arrest

[6]

KGN, COV434

Ovarian

Granulosa Cell

Tumor

Concentration-

dependent

Suppressed

proliferation and

cell viability

[3]

SK-Hep-1
Hepatocellular

Carcinoma
1 µM

Inhibited cell

growth, blocked

cell cycle

progression

[8][9]

AGS, SNU-216,

NCI-N87
Gastric Cancer 2.5 µM

Induced cell

death, increased

cleaved

caspase-3, -9,

PARP

[10]

Table 2: In Vivo Effects of G-1 in Xenograft Models
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Cancer Model Animal Model
G-1 Treatment
Regimen

Outcome Reference

Glioblastoma

(U87MG)
Nude Mice Not specified

Significantly

decreased tumor

growth

[9]

Hepatocellular

Carcinoma (SK-

Hep-1)

Xenograft Model Not specified

Significantly

inhibited tumor

growth

[9]

Gastric Cancer

(AGS, SNU-216,

NCI-N87)

Mice Not specified
Reduced tumor

volumes
[10]

Protocols
The following are detailed protocols for key experiments using G-1 to study the tumor

microenvironment.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of G-1 on the metabolic activity and viability of cancer cells.

Materials:

Cancer cell line of interest

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

G-1 (stock solution in DMSO)

96-well plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO (Dimethyl sulfoxide)

Phosphate-Buffered Saline (PBS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.researchgate.net/figure/G-1-significantly-decreases-tumor-growth-in-nude-mice-A-U87MG-cells-were_fig1_365515891
https://www.researchgate.net/figure/G-1-significantly-decreases-tumor-growth-in-nude-mice-A-U87MG-cells-were_fig1_365515891
https://www.researchgate.net/figure/GPER-agonist-increases-G-1-induced-cell-death-in-xenograft-tumor-and-gastric-cancer_fig1_334064831
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Multichannel pipette

Plate reader (570 nm)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

G-1 Treatment: Prepare serial dilutions of G-1 in culture medium from a concentrated stock.

The final DMSO concentration should be <0.1% in all wells.

Remove the medium from the wells and add 100 µL of medium containing various

concentrations of G-1 (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO only) and a

no-cell blank control.

Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a

percentage of the vehicle-treated control: (Absorbance of treated cells / Absorbance of

control cells) * 100.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of G-1 on cell cycle phase distribution.

Materials:

Cancer cells treated with G-1 (as described above)
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PBS

Trypsin-EDTA

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Culture and Treatment: Plate cells in 6-well plates and treat with the desired

concentration of G-1 for 24-48 hours.

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS,

detach with trypsin, and combine with the supernatant containing floating cells.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in

1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least

10,000 events per sample.

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA

content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: In Vivo Xenograft Tumor Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of G-1 in a

mouse model.
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Materials:

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

Cancer cell line (e.g., MDA-MB-231, U87MG)

Matrigel (optional)

G-1 formulation for injection (e.g., dissolved in corn oil or a solution with DMSO/Tween 80)

Vehicle control solution

Calipers for tumor measurement

Anesthesia

Procedure:

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash with sterile PBS,

and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10⁷ cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of

each mouse.

Tumor Growth and Grouping: Monitor mice regularly for tumor formation. Once tumors reach

a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups

(n=6-8 mice per group).

G-1 Administration: Administer G-1 via the desired route (e.g., intraperitoneal, intravenous) at

a predetermined dose and schedule (e.g., daily, three times a week). The control group

receives the vehicle solution.

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor

volume using the formula: Volume = (Length x Width²) / 2. Monitor body weight and overall

health of the mice.

Endpoint: Continue treatment until tumors in the control group reach a predetermined

maximum size or for a specified duration.
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Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors

can be weighed and processed for further analysis (e.g., histology, Western blot, RNA

sequencing).

Analysis: Compare the tumor growth curves and final tumor weights between the G-1 treated

and control groups to determine efficacy.
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Workflow for an in vivo xenograft study using G-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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